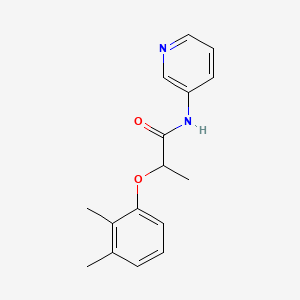
2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide, also known as JNJ-5207852, is a small molecule inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. The channel is expressed in sensory neurons and is involved in pain sensation and inflammation. JNJ-5207852 has been extensively studied for its potential therapeutic applications in pain management and inflammation.
Mécanisme D'action
2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide acts as a non-competitive inhibitor of the TRPV1 channel. The channel is activated by various stimuli, including heat, protons, and capsaicin. 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide binds to a site on the channel that is distinct from the capsaicin binding site and prevents the channel from opening in response to these stimuli.
Biochemical and physiological effects:
2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has been shown to reduce pain sensation in various animal models. The inhibition of the TRPV1 channel by 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide results in a decrease in the transmission of pain signals. 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has also been shown to have anti-inflammatory effects by reducing the release of pro-inflammatory cytokines. In addition, 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has been extensively studied in animal models, and its efficacy and safety have been demonstrated in various preclinical studies. However, there are some limitations to its use in lab experiments. One limitation is that 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide is not selective for the TRPV1 channel and can also inhibit other ion channels. Another limitation is that 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide. One direction is to develop more selective TRPV1 inhibitors that do not inhibit other ion channels. Another direction is to investigate the potential therapeutic applications of 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide in other conditions, such as anxiety and depression. Finally, the development of more effective formulations of 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide with improved solubility and bioavailability could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide involves a series of chemical reactions. The starting material is 2,3-dimethylphenol, which is reacted with chloroacetyl chloride to form 2-chloro-3-(2,3-dimethylphenoxy)propanoic acid. The acid is then reacted with pyridine to form the corresponding amide, which is further reacted with thionyl chloride and then with 3-aminopropionitrile to yield the final product, 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide.
Applications De Recherche Scientifique
2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has been extensively studied for its potential therapeutic applications in pain management and inflammation. The TRPV1 channel is involved in the transmission of pain signals, and its inhibition by 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has been shown to reduce pain sensation in various animal models. 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has also been shown to have anti-inflammatory effects by reducing the release of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-4-8-15(12(11)2)20-13(3)16(19)18-14-7-5-9-17-10-14/h4-10,13H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFWRUNAGHWNMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

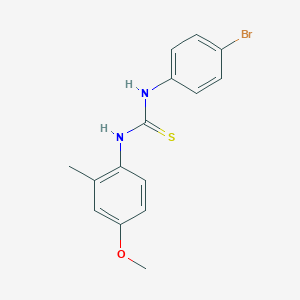
![1-(2-methoxyethyl)-4-({[5-(2-naphthyl)-1,2,4-triazin-3-yl]amino}methyl)-2-pyrrolidinone](/img/structure/B6048227.png)
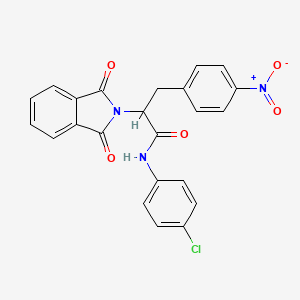
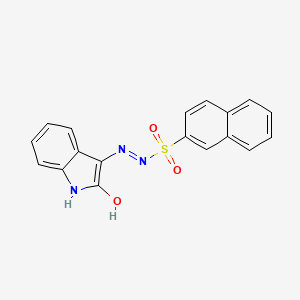
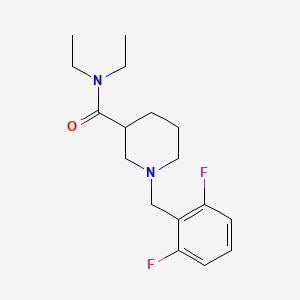
![1-(2-fluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6048251.png)
![isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate](/img/structure/B6048252.png)
![[4-(4-methoxybenzyl)-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]methanol](/img/structure/B6048257.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6048263.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B6048271.png)
![4-(2-fluorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6048273.png)
![4-{[3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B6048278.png)
![1-[(2-chlorophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6048286.png)
![2-methoxy-6-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]phenol](/img/structure/B6048310.png)